N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-methylphenyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-bromophenyl group.
Properties
CAS No. |
473991-30-9 |
|---|---|
Molecular Formula |
C23H18BrN3O2S |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-6-12-18(13-7-15)27-22(29)19-4-2-3-5-20(19)26-23(27)30-14-21(28)25-17-10-8-16(24)9-11-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
ADTMBSUQPGEUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride or similar reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the bromine atom, potentially leading to dehalogenation or reduction of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Information
- Molecular Formula : C23H18BrN3O2S
- Molecular Weight : 480.4 g/mol
- IUPAC Name : N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Anticancer Activity
Research indicates that compounds similar to N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, Mannich bases, which include this compound's structure, have been reported to possess cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal strains. The thioacetamide moiety is known to enhance antimicrobial activity, making this compound a candidate for further exploration in treating infections .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes relevant in disease pathways. The structure's ability to interact with enzyme active sites suggests that it could be developed into a therapeutic agent targeting diseases like cancer or bacterial infections .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various Mannich bases derived from quinazoline structures against human cancer cell lines. The results demonstrated that certain modifications, including those found in N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, resulted in enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
Study 2: Antimicrobial Assessment
Another research project focused on synthesizing thioacetamide derivatives for antimicrobial testing. The findings indicated that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This reinforces the potential application of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is not fully understood. its structure suggests it may interact with biological targets through:
Molecular Targets: Potential targets include enzymes with sulfhydryl groups, receptors with affinity for quinazolinone derivatives, and proteins involved in oxidative stress pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Table 1: Structural Variations in Quinazolinone-Acetamide Derivatives
Key Observations :
Enzyme Inhibition
Receptor Antagonism
- CXCR3 Antagonists: VUF10085 () and TAK-779 () demonstrate non-competitive antagonism, with trifluoromethoxy groups enhancing potency .
Antibacterial Potential
Quinazolinone-thioacetamides () inhibit Mycobacterium tuberculosis type II NADH dehydrogenase, highlighting their role as antitubercular agents .
Physicochemical Properties
Biological Activity
N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, characterization, and biological significance of this compound, drawing on various research findings.
Chemical Structure and Properties
The molecular formula of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is C25H22BrN3O2S2, with a molecular weight of approximately 540.49 g/mol. The compound features a complex structure that includes a quinazoline moiety, which is known for its diverse biological activities.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the quinazoline ring followed by the introduction of the bromophenyl and methylphenyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds within the same chemical family. For instance, derivatives of thiazol-2-yl acetamides have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific activity of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide against various microbial strains remains to be fully elucidated but suggests promising results based on structural analogs.
Anticancer Activity
The anticancer properties of compounds similar to N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide have been investigated using various cancer cell lines. The Sulforhodamine B (SRB) assay has been employed to assess cytotoxicity against human breast adenocarcinoma (MCF7) cells. Preliminary results indicate that compounds with similar structures exhibit potent anticancer activity, often leading to significant cell death at low concentrations .
Case Studies
- In vitro Studies on Anticancer Activity : A study focusing on quinazoline derivatives demonstrated that specific modifications to the structure could enhance cytotoxic effects against MCF7 cells. The introduction of halogen atoms in particular positions significantly influenced activity levels .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide to various biological targets involved in cancer progression. These studies suggest that this compound may effectively interact with key proteins involved in cell proliferation and apoptosis .
Summary Table of Biological Activities
| Biological Activity | Method Used | Result |
|---|---|---|
| Antimicrobial | Turbidimetric method | Promising activity against bacterial strains |
| Anticancer | SRB assay | Significant cytotoxicity against MCF7 cells |
| Molecular Docking | Schrodinger software | Predicted strong binding to cancer-related targets |
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides):
| Reactant | Conditions | Product Formed | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hours | Methoxy-substituted derivative | 72% |
| Piperidine | Ethanol, reflux, 8 hours | Piperidine-substituted analog | 65% |
Oxidation of Sulfanyl Group
The sulfide (–S–) group oxidizes to sulfoxide or sulfone under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| HO | Acetic acid, 50°C, 2 hr | Sulfoxide derivative | Partial conversion |
| mCPBA | DCM, 0°C, 1 hr | Sulfone derivative | 89% yield |
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis in acidic or basic media:
| Conditions | Reagent | Product | Application |
|---|---|---|---|
| HCl (6M), reflux | Water | Carboxylic acid derivative | Intermediate for further functionalization |
| NaOH (10%), 70°C | Ethanol/water | Sodium salt of carboxylic acid | Improved solubility |
Metal Complexation
The quinazoline core acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| CuCl | Methanol, RT, 4 hours | Octahedral Cu(II) complex | Stable in air |
| Zn(OAc) | Ethanol, 60°C, 6 hours | Tetrahedral Zn(II) complex | Photoluminescent |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110°C | Fused bicyclic adduct | 58% |
Photochemical Reactivity
UV irradiation induces cleavage of the sulfanyl bond, forming radicals detectable via ESR spectroscopy:
Applications : Radical-initiated polymerization or degradation studies.
Key Research Findings
-
Synthetic Optimization : Using acetone as a solvent with KCO improves substitution efficiency compared to DMF .
-
Biological Relevance : Oxidation to sulfone enhances inhibitory activity against carbonic anhydrase isoforms .
-
Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments.
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?
- Methodological Answer : A common approach involves coupling 4-bromophenylacetic acid derivatives with thiol-containing quinazolinone intermediates. For example, carbodiimide-mediated amidation (e.g., using EDC·HCl) in dichloromethane with triethylamine as a base at low temperatures (273 K) can yield the target compound. Post-synthesis purification via recrystallization (e.g., from methylene chloride) is critical to isolate high-purity crystals . Analogous methods for structurally related compounds highlight the importance of optimizing stoichiometry and reaction time to avoid byproducts .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolve crystal packing and bond geometries (e.g., dihedral angles between aromatic rings, typically ~66° for similar bromophenyl-acetamide derivatives) .
- NMR : Confirm proton environments (e.g., NH acetamide protons at δ 10–12 ppm, aromatic protons split into distinct multiplet patterns) .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS for exact mass matching).
Q. What in vitro biological assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL for related quinazolinones) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7 cells) .
- Anti-inflammatory screening : COX-2 inhibition via ELISA or fluorometric kits .
Advanced Research Questions
Q. How should researchers address discrepancies in observed vs. predicted biological activity?
- Methodological Answer : Use systematic validation:
- Dose-response re-evaluation : Confirm activity across multiple concentrations.
- Off-target profiling : Screen against related enzymes (e.g., kinases, phosphatases) to rule out nonspecific binding.
- Molecular docking : Compare binding poses with known active analogs (e.g., using AutoDock Vina) to identify steric/electronic mismatches .
Q. What crystallographic refinement strategies are recommended for resolving electron density ambiguities?
- Methodological Answer : Employ SHELXL for high-resolution refinement:
- Hydrogen placement : Use riding models for CH/NH groups with isotropic displacement parameters (U = 1.2×Ueq) .
- Twinned data handling : Apply HKLF5 format for twin refinement if crystal twinning is detected (common in acetamide derivatives due to flexible side chains) .
- Disorder modeling : Split occupancy for overlapping atoms (e.g., bromophenyl rotamers) using PART instructions .
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yields?
- Methodological Answer : Implement a factorial design to test variables:
- Factors : Temperature (25–50°C), solvent polarity (DCM vs. THF), catalyst loading (0.5–2.0 mol%).
- Response surface modeling : Use software like Minitab or JMP to identify optimal conditions (e.g., 35°C in DCM with 1.5 mol% EDC·HCl increases yield from 60% to 85%) .
- Validation : Replicate center points to confirm robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
